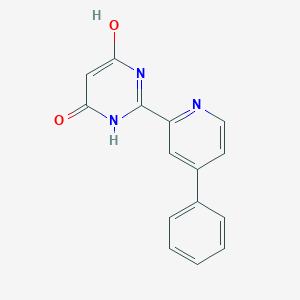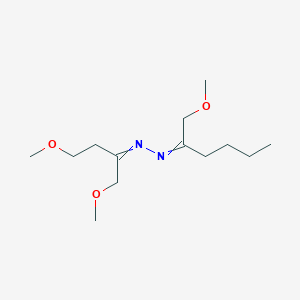
1-(1,4-Dimethoxybutan-2-ylidene)-2-(1-methoxyhexan-2-ylidene)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hexanone, 1-methoxy-,2-[3-methoxy-1-(methoxymethyl)propylidene]hydrazone is a chemical compound with the molecular formula C12H24N2O3. It is known for its unique structure, which includes a hydrazone functional group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexanone, 1-methoxy-,2-[3-methoxy-1-(methoxymethyl)propylidene]hydrazone typically involves the reaction of 2-Hexanone with a hydrazine derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone bond. The reaction conditions may include specific temperatures, solvents, and pH levels to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities, ensuring consistency and quality. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
2-Hexanone, 1-methoxy-,2-[3-methoxy-1-(methoxymethyl)propylidene]hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group into other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
2-Hexanone, 1-methoxy-,2-[3-methoxy-1-(methoxymethyl)propylidene]hydrazone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Hexanone, 1-methoxy-,2-[3-methoxy-1-(methoxymethyl)propylidene]hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, influencing various biochemical processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
相似化合物的比较
Similar Compounds
2-Hexanone: A related compound with a simpler structure, lacking the hydrazone group.
1-Methoxy-2-propanone: Another similar compound with a different functional group arrangement.
3-Methoxy-2-hexanone: Shares some structural similarities but differs in the position of the methoxy group.
Uniqueness
2-Hexanone, 1-methoxy-,2-[3-methoxy-1-(methoxymethyl)propylidene]hydrazone is unique due to its specific hydrazone functional group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
属性
CAS 编号 |
30692-36-5 |
|---|---|
分子式 |
C13H26N2O3 |
分子量 |
258.36 g/mol |
IUPAC 名称 |
N-(1,4-dimethoxybutan-2-ylideneamino)-1-methoxyhexan-2-imine |
InChI |
InChI=1S/C13H26N2O3/c1-5-6-7-12(10-17-3)14-15-13(11-18-4)8-9-16-2/h5-11H2,1-4H3 |
InChI 键 |
MPSCRMQJFKLNGL-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=NN=C(CCOC)COC)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-Fluoro-2,3-dihydro-2-(iodomethyl)-2-methyl-7-benzofuranyl]ethanone](/img/structure/B14002486.png)
![2-[(4-Hydroxy-3,5-dimethylphenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14002494.png)

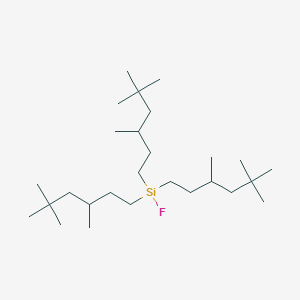

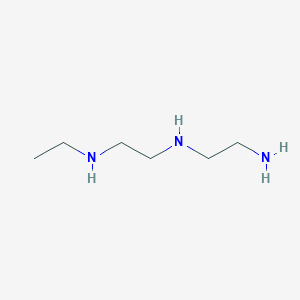

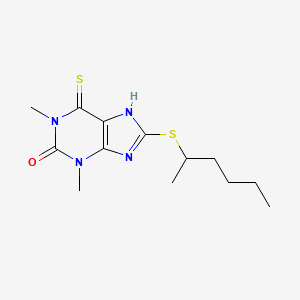

![Tert-butyl 9-amino-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B14002530.png)
![4-[(2E)-3-(4-Chlorobutyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14002535.png)
